molecular formula C13H12N2O3 B2863144 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide CAS No. 1226449-52-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide

Cat. No.: B2863144
CAS No.: 1226449-52-0
M. Wt: 244.25
InChI Key: OOVKEQQJFBYZEI-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide is a chemical compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring, a cyanocyclopropane ring, and a carboxamide group

Mechanism of Action

Target of Action

Similar compounds have been shown to have antitumor activities against hela, a549, and mcf-7 cell lines .

Mode of Action

It has been suggested that it may induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound interacts with its targets to disrupt the normal cell cycle, leading to cell death.

Result of Action

The molecular and cellular effects of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide’s action include the induction of apoptosis and cell cycle arrest in HeLa cells . This leads to a reduction in cell proliferation, which could explain the compound’s antitumor activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole ring. This can be achieved through the cyclization of catechol derivatives under acidic conditions. The cyanocyclopropane ring is then introduced through a cyclopropanation reaction, often using a diazo compound and a metal catalyst. Finally, the carboxamide group is added through an amidation reaction, typically using an amine and a coupling reagent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to reduce environmental impact and improve yield.

Chemical Reactions Analysis

Types of Reactions: N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a strong base.

Major Products Formed:

  • Oxidation: Formation of benzo[d][1,3]dioxole derivatives with increased oxidation states.

  • Reduction: Production of reduced forms of the compound, such as amines or alcohols.

  • Substitution: Generation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or analgesic agent. Research is ongoing to determine its efficacy and safety in clinical applications.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including adhesives and sealants.

Comparison with Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride: This compound differs by having an ethanamine group instead of a cyanocyclopropanecarboxamide group.

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)benzenesulfonamide: This compound features a benzenesulfonamide group instead of a carboxamide group.

Uniqueness: N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide stands out due to its combination of a cyanocyclopropane ring and a carboxamide group, which is relatively uncommon among similar compounds. This unique structure contributes to its distinct chemical and biological properties.

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-cyanocyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H12N2O3
  • Molecular Weight : 232.24 g/mol
  • CAS Number : Not specified in the search results.

The compound features a benzo[d][1,3]dioxole moiety, which is known for its ability to interact with various biological targets. The cyanocyclopropanecarboxamide structure suggests potential applications in drug development.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Modulation of Enzyme Activity : Compounds with similar structures have been shown to inhibit enzymes involved in critical metabolic pathways. For instance, derivatives of benzo[d][1,3]dioxole have been identified as modulators of ATP-binding cassette transporters, which are significant in drug resistance mechanisms in cancer therapy .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of related compounds. For example, diphenyl acrylonitrile derivatives demonstrated enhanced differentiation of neural progenitor cells into mature neurons, suggesting potential applications in neurodegenerative diseases .
  • Antimicrobial Activity : Certain benzo[d][1,3]dioxole derivatives exhibit antimicrobial properties, making them candidates for further investigation as antibacterial or antifungal agents.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionModulates ATP-binding cassette transporters
NeuroprotectionPromotes differentiation in neural progenitor cells
AntimicrobialExhibits activity against various pathogens

Case Study 1: ATP-Binding Cassette Transporters

A study demonstrated that derivatives of this compound could effectively inhibit ATP-binding cassette (ABC) transporters. This inhibition can lead to increased intracellular concentrations of chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines .

Case Study 2: Neurogenesis Promotion

In a comparative study involving several compounds, it was found that certain derivatives enhanced the differentiation of neural progenitor cells more effectively than existing clinical drugs. This suggests that this compound could be a promising candidate for treating neurodegenerative conditions .

Research Findings and Future Directions

Research on this compound is still emerging. Key findings suggest:

  • The compound's structural features allow for significant interactions with biological targets.
  • Its potential as a modulator in drug resistance mechanisms warrants further exploration.
  • Future studies should focus on optimizing its pharmacokinetic properties and evaluating its safety profile in vivo.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-cyanocyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-7-13(3-4-13)12(16)15-6-9-1-2-10-11(5-9)18-8-17-10/h1-2,5H,3-4,6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVKEQQJFBYZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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